molecular formula C20H16O5 B2920748 3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 174842-30-9

3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2920748
CAS No.: 174842-30-9
M. Wt: 336.343
InChI Key: WSWNSXNFUNGIAB-ZHACJKMWSA-N
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Description

3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core with a 3-(2,3-dimethoxyphenyl)prop-2-enoyl substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 2H-chromen-2-one with 3-(2,3-dimethoxyphenyl)prop-2-enoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic attack of the chromen-2-one on the acyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the chromen-2-one core and the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-2-one derivatives with various substituents, such as:

  • 3-(2,3-dimethoxyphenyl)-2H-chromen-2-one
  • 3-(2,3-dimethoxyphenyl)prop-2-enoyl-4H-chromen-4-one
  • 3-(2,3-dimethoxyphenyl)prop-2-enoyl-2H-chromen-4-one

Uniqueness

What sets 3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one apart is its specific structural configuration, which may confer unique biological activities and reactivity profiles. The presence of the 2,3-dimethoxyphenyl group and the prop-2-enoyl moiety can influence its interactions with biological targets and its behavior in chemical reactions, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-23-18-9-5-7-13(19(18)24-2)10-11-16(21)15-12-14-6-3-4-8-17(14)25-20(15)22/h3-12H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWNSXNFUNGIAB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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